molecular formula C12H16F3NO B7862961 2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol

2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol

Cat. No.: B7862961
M. Wt: 247.26 g/mol
InChI Key: NCYFIWMGXZBQJZ-UHFFFAOYSA-N
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Description

2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol is an organic compound that features a trifluoromethyl group attached to a benzylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol typically involves the reaction of 3-(trifluoromethyl)benzylamine with ethylamine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl-(3-trifluoromethyl-benzyl)-amino]-ethanol is unique due to its combination of the trifluoromethyl group with an ethyl and ethanol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[ethyl-[[3-(trifluoromethyl)phenyl]methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-16(6-7-17)9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8,17H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYFIWMGXZBQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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